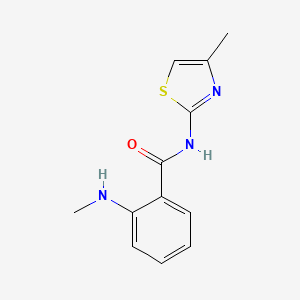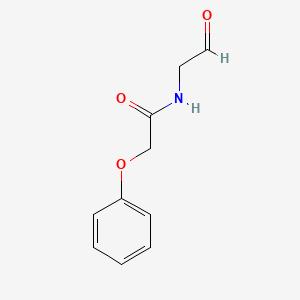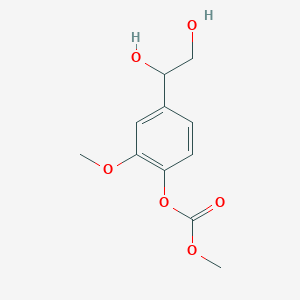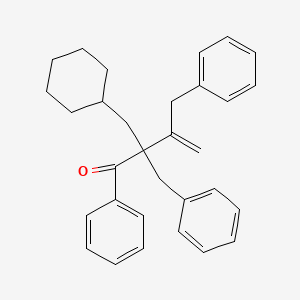![molecular formula C16H20O2 B12529056 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene CAS No. 668420-47-1](/img/structure/B12529056.png)
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene typically involves the reaction of 1,3-dihydroxy-5-ethenylbenzene with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene can undergo various types of chemical reactions, including:
Oxidation: The double bonds in the but-3-en-1-yl groups can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated alkyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated alkyl groups.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is not well-studied. its reactivity can be attributed to the presence of multiple functional groups that can participate in various chemical reactions. The double bonds in the but-3-en-1-yl groups and the aromatic ring provide sites for electrophilic and nucleophilic attacks, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol: Similar in structure but with different substituents on the aromatic ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains similar functional groups but with a different core structure.
Uniqueness
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is unique due to its combination of but-3-en-1-yl groups and an ethenyl-substituted aromatic ring. This unique structure provides a balance of reactivity and stability, making it suitable for various applications in organic synthesis and materials science .
Propiedades
Número CAS |
668420-47-1 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
1,3-bis(but-3-enoxy)-5-ethenylbenzene |
InChI |
InChI=1S/C16H20O2/c1-4-7-9-17-15-11-14(6-3)12-16(13-15)18-10-8-5-2/h4-6,11-13H,1-3,7-10H2 |
Clave InChI |
KELPOHMEWDFHDY-UHFFFAOYSA-N |
SMILES canónico |
C=CCCOC1=CC(=CC(=C1)C=C)OCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12528978.png)
![1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12528984.png)
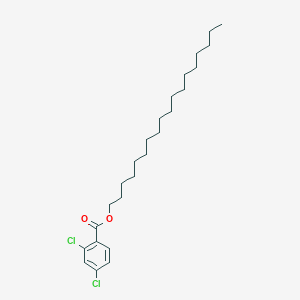
![1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12528995.png)
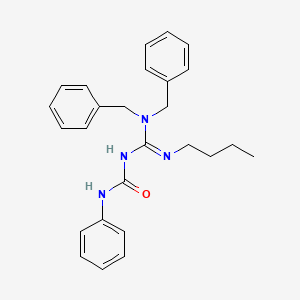
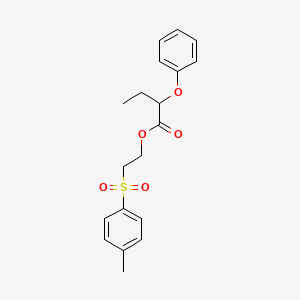
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)

![2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene](/img/structure/B12529016.png)
![2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol](/img/structure/B12529043.png)
